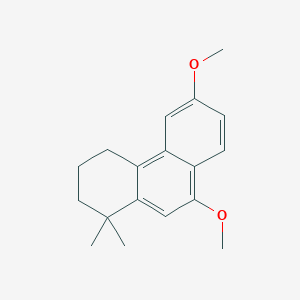
6,9-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,9-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene is an organic compound belonging to the class of phenanthrenes. This compound is characterized by its unique structure, which includes two methoxy groups and a dimethyl group attached to a tetrahydrophenanthrene core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction may involve the use of methoxy-substituted aromatic compounds and dimethyl-substituted alkenes, followed by cyclization and reduction steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6,9-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced phenanthrene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
6,9-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives may have biological activity and can be used in the development of pharmaceuticals or as probes in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6,9-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene involves its interaction with specific molecular targets. The methoxy and dimethyl groups can influence the compound’s binding affinity and reactivity with enzymes, receptors, or other biomolecules. The pathways involved may include signal transduction, gene expression modulation, or enzyme inhibition, depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares structural similarities but differs in the position of methoxy groups and the presence of an isoquinoline core.
1,4-Dimethoxybenzene: Similar in having methoxy groups but lacks the tetrahydrophenanthrene core.
3,3’-Dimethyl-4,4’-biphenyldiamine: Contains dimethyl groups but has a biphenyl structure instead of a phenanthrene core.
Uniqueness
6,9-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene is unique due to its specific arrangement of methoxy and dimethyl groups on a tetrahydrophenanthrene core. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Eigenschaften
| 113279-05-3 | |
Molekularformel |
C18H22O2 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
6,9-dimethoxy-1,1-dimethyl-3,4-dihydro-2H-phenanthrene |
InChI |
InChI=1S/C18H22O2/c1-18(2)9-5-6-13-15-10-12(19-3)7-8-14(15)17(20-4)11-16(13)18/h7-8,10-11H,5-6,9H2,1-4H3 |
InChI-Schlüssel |
YFLXYNGVDXVFDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2=C3C=C(C=CC3=C(C=C21)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Phenylsulfanyl)-3,4-dihydro-2H-furo[2,3-h][1]benzopyran-6-ol](/img/structure/B14307963.png)

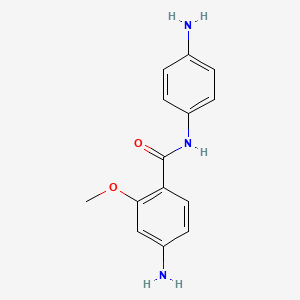
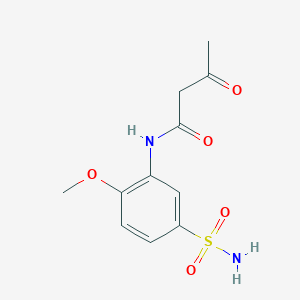
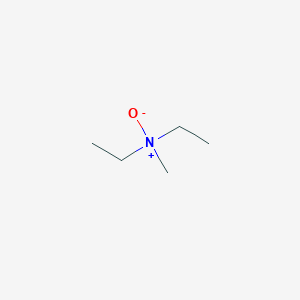
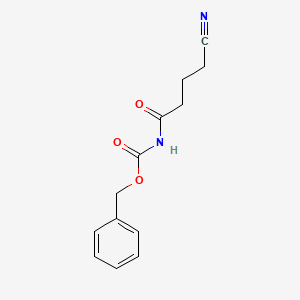
![Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone](/img/structure/B14308004.png)
